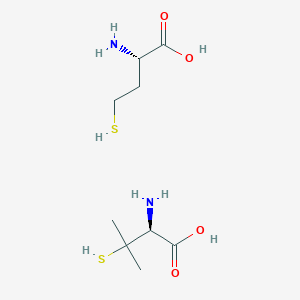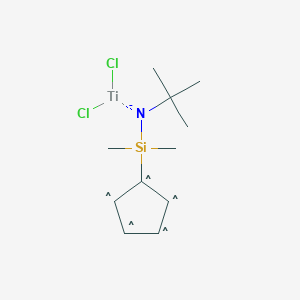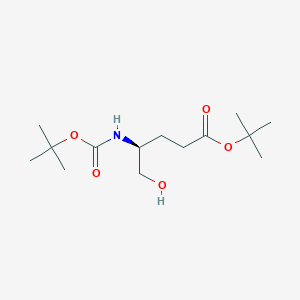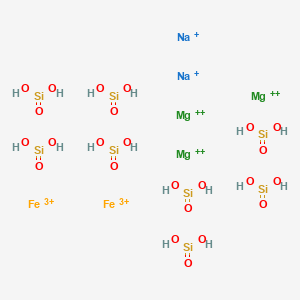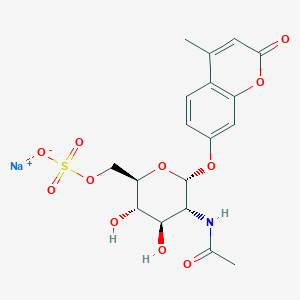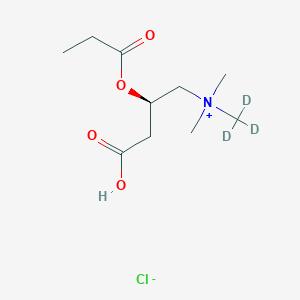
N-Ethyl-dl-norephedrine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis pathway for N-Ethyl-dl-norephedrine Hydrochloride involves the reduction of the carbonyl group in the precursor compound N-Ethyl-norpseudoephedrine followed by the addition of hydrochloric acid to form the hydrochloride salt. The starting materials include N-Ethyl-norpseudoephedrine, Lithium Aluminum Hydride, Hydrochloric Acid, Diethyl Ether, and Sodium Sulfate.Molecular Structure Analysis
The molecular formula of this compound is C9H13NO·HCl . Its molecular weight is 187.67 . The linear formula is C6H5CH(OH)CH(NH2)CH3·HCl .Chemical Reactions Analysis
The chemical reaction for the synthesis of this compound involves the reduction of the carbonyl group in N-Ethyl-norpseudoephedrine, followed by the addition of hydrochloric acid.Physical And Chemical Properties Analysis
This compound is a white, crystalline powder. It is soluble in water and alcohol. The melting point is 192.0 to 198.0 °C .Mechanism of Action
N-Ethyl-dl-norephedrine Hydrochloride acts as an agonist of the adrenergic receptors. It binds to the alpha- and beta-adrenergic receptors, causing an increase in the release of neurotransmitters such as norepinephrine and epinephrine. This leads to an increase in heart rate, blood pressure, and other physiological responses.
Safety and Hazards
N-Ethyl-dl-norephedrine Hydrochloride is harmful if swallowed and may cause respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area . If swallowed, it is advised to call a poison center/doctor .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Ethyl-dl-norephedrine Hydrochloride involves the reduction of the carbonyl group in the precursor compound N-Ethyl-norpseudoephedrine followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "N-Ethyl-norpseudoephedrine", "Lithium Aluminum Hydride", "Hydrochloric Acid", "Diethyl Ether", "Sodium Sulfate" ], "Reaction": [ "N-Ethyl-norpseudoephedrine is dissolved in diethyl ether and cooled to 0°C.", "Lithium Aluminum Hydride is added slowly to the solution while stirring.", "The reaction mixture is allowed to warm up to room temperature and stirred for several hours.", "The reaction is quenched with water and the organic layer is separated.", "The organic layer is washed with sodium sulfate and dried over anhydrous magnesium sulfate.", "The solvent is evaporated under reduced pressure to obtain N-Ethyl-norephedrine as a white solid.", "N-Ethyl-norephedrine is dissolved in hydrochloric acid and stirred at room temperature for several hours.", "The resulting precipitate is filtered and washed with diethyl ether to obtain N-Ethyl-dl-norephedrine Hydrochloride as a white solid." ] } | |
CAS RN |
4831-14-5 |
Molecular Formula |
C₁₁H₁₈ClNO |
Molecular Weight |
215.72 |
synonyms |
(αS)-rel-α-[(1R)-1-(Ethylamino)ethyl]-benzenemethanol Hydrochloride; _x000B_(R*,S*)-α-[1-(Ethylamino)ethyl]-benzenemethanol Hydrochloride; (R*,S*)-(±)-α-[1-(Ethylamino)ethyl]-benzenemethanol Hydrochloride; erythro-(±)-α-[1-(Ethylamino)ethyl]-benzyl Alcohol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



